Ethyl (2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-{2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a butanamido group, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate reagents under controlled conditions.
Attachment of the Butanamido Group: The butanamido group is introduced through an amide formation reaction, often involving the use of butanoyl chloride and a suitable base.
Incorporation of the Dichlorophenoxy Moiety: The dichlorophenoxy group is attached via a nucleophilic substitution reaction, using 2,4-dichlorophenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
ETHYL 2-{2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
ETHYL 2-{2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate: Similar in structure but differs in the presence of a methyl group instead of the thiazole ring.
2,4-Dichlorophenoxyacetic acid: A simpler compound with herbicidal properties, lacking the thiazole and butanamido groups.
The uniqueness of ETHYL 2-{2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE lies in its complex structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18Cl2N2O4S |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
ethyl 2-[2-[4-(2,4-dichlorophenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-2-24-16(23)9-12-10-26-17(20-12)21-15(22)4-3-7-25-14-6-5-11(18)8-13(14)19/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,21,22) |
InChI Key |
MPKCIVCYZZKFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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